

solubility of 2-Phenylphenol-d5 in organic solvents

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Compound of Interest

Compound Name: 2-Phenylphenol-d5

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An In-depth Technical Guide on the Solubility of **2-Phenylphenol-d5**

Abstract

This technical guide provides a detailed overview of the solubility of **2-Phenylphenol-d5** in various organic solvents. Due to the limited availability of specific quantitative solubility data for the deuterated form, this document leverages data from its non-deuterated counterpart, 2-Phenylphenol, as a reliable proxy. The guide outlines the expected solubility profile, discusses the key factors influencing it, and provides a detailed experimental protocol for precise quantitative determination. Visual workflows are included to aid researchers in designing and executing solubility studies. **2-Phenylphenol-d5** is the deuterium-labeled version of 2-Phenylphenol and is often used as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.^[1]

Solubility Profile of 2-Phenylphenol

Quantitative solubility data for **2-Phenylphenol-d5** is not extensively documented in publicly available literature. However, the solubility characteristics are expected to be nearly identical to those of 2-Phenylphenol, as deuterium substitution has a negligible effect on solubility properties.

2-Phenylphenol is a white, crystalline solid whose solubility is dictated by its molecular structure: a polar hydroxyl (-OH) group attached to a non-polar biphenyl structure.^[2] This dual nature allows it to dissolve in a wide array of organic solvents.^[2] It is generally described as

soluble in most organic solvents, including alcohols, ethers, ketones, and aromatic hydrocarbons.[3][4] Its solubility in water is limited.[2][5]

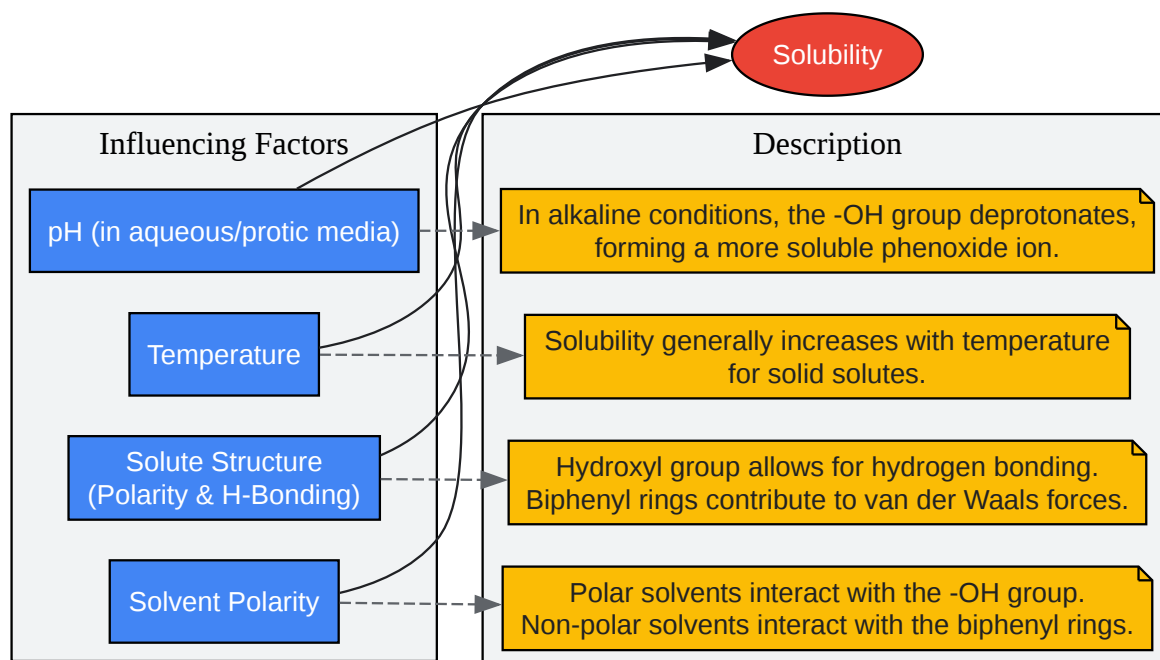
Table 1: Quantitative and Qualitative Solubility of 2-Phenylphenol in Various Solvents

The following table summarizes the available solubility data for non-deuterated 2-Phenylphenol. This information serves as a strong qualitative and quantitative baseline for 2-Phenylphenol-d5.

Solvent Class	Solvent Name	Formula	Solubility	Source
Polar Protic	Water	H ₂ O	0.56 - 0.7 g/L (at 20-25 °C)	[2][5][6]
Methanol	CH ₃ OH	Soluble	[3][7]	
Ethanol	C ₂ H ₅ OH	Soluble	[3][7]	
Isopropanol	C ₃ H ₈ O	Soluble	[3][7]	
Ethylene Glycol	C ₂ H ₆ O ₂	Soluble	[3][7]	
Polar Aprotic	Acetone	C ₃ H ₆ O	Soluble	[3][7]
Acetonitrile	CH ₃ CN	Soluble	[3][7]	
Ethyl Acetate	C ₄ H ₈ O ₂	Soluble	[8]	
Non-Polar	Benzene	C ₆ H ₆	Soluble	[3][7]
Toluene	C ₇ H ₈	Soluble	[3][7]	
Hexane	C ₆ H ₁₄	Soluble	[3][7]	
Chloroform	CHCl ₃	Soluble	[3][7]	
Diethyl Ether	(C ₂ H ₅) ₂ O	Very Soluble	[4]	
Pyridine	C ₅ H ₅ N	Very Soluble	[4]	

Factors Influencing Solubility

The solubility of **2-Phenylphenol-d5** is governed by the "like dissolves like" principle, where the interplay between its functional groups and the solvent's properties is critical.



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Caption: Key factors influencing the solubility of **2-Phenylphenol-d5**.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative data, the isothermal shake-flask method is a reliable and widely adopted technique.[9] This protocol provides a robust framework for determining the solubility of **2-Phenylphenol-d5** in a specific organic solvent at a controlled temperature.

Materials and Equipment

- **2-Phenylphenol-d5** (solid)
- Selected organic solvent (analytical grade)
- Analytical balance (± 0.01 mg)

- Thermostatic shaker or water bath
- Sealed glass vials (e.g., 10-20 mL)
- Syringes and syringe filters (e.g., 0.22 μ m PTFE)
- Volumetric flasks and pipettes
- Quantification instrument (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)

Procedure

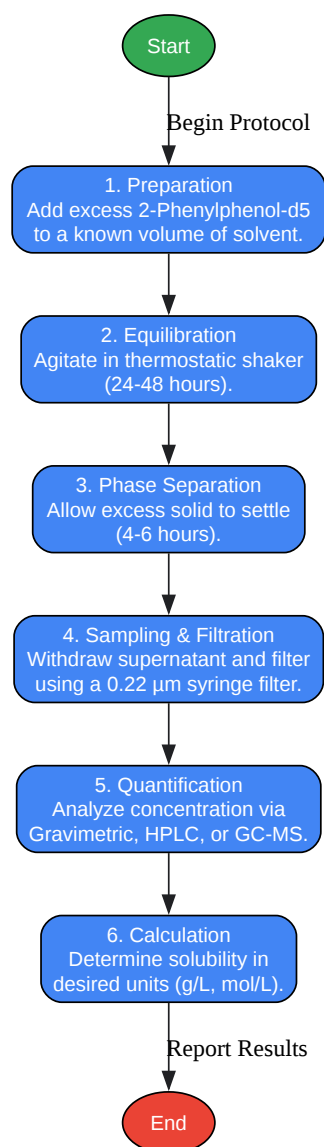
- Preparation: Add an excess amount of solid **2-Phenylphenol-d5** to a pre-weighed glass vial. The excess solid is crucial to ensure a saturated solution is formed. Record the exact mass of the solute added.
- Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.
- Equilibration: Seal the vial tightly and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that thermodynamic equilibrium between the dissolved and undissolved solute is achieved.
- Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed in the thermostatic bath for at least 4-6 hours to allow the excess solid to settle.
- Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask to remove any suspended microcrystals.
- Quantification:
 - Gravimetric Method: Evaporate the solvent from the volumetric flask under reduced pressure or in a fume hood. Weigh the flask containing the dry residue. The mass of the dissolved solute can be determined by subtraction.
 - Instrumental Method: Alternatively, dilute the filtered sample to a known concentration and analyze it using a pre-calibrated instrument (e.g., HPLC, GC-MS) to determine the

concentration of **2-Phenylphenol-d5**.^{[1][10]}

- Calculation: Calculate the solubility in the desired units (e.g., g/L, mol/L, or mg/mL) based on the mass of the solute and the volume of the solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.



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Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

While direct quantitative solubility data for **2-Phenylphenol-d5** remains sparse, its solubility profile can be reliably inferred from its non-deuterated analogue, 2-Phenylphenol. It exhibits broad solubility in common organic solvents and limited solubility in water. For applications requiring precise solubility values, the detailed isothermal shake-flask protocol provided in this guide offers a standardized and effective method for experimental determination.

Understanding these solubility characteristics is fundamental for the effective use of **2-Phenylphenol-d5** as an internal standard in research and drug development.

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